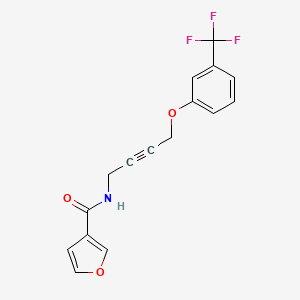

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide

Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a furan ring

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)13-4-3-5-14(10-13)23-8-2-1-7-20-15(21)12-6-9-22-11-12/h3-6,9-11H,7-8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBJDONHNTYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=COC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps:

Formation of the phenoxy intermediate: The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.

Alkyne coupling: The phenoxy intermediate undergoes a coupling reaction with but-2-yne-1-ol under palladium-catalyzed conditions to form the desired alkyne.

Furan ring formation: The alkyne is then subjected to cyclization reactions to introduce the furan ring.

Amidation: Finally, the furan derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The structure-function relationship has been studied to optimize its efficacy against resistant strains.

Neuroprotective Effects

Studies suggest that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Herbicidal Activity

This compound has been identified as a potential herbicide. Its mechanism involves inhibiting specific biosynthetic pathways in plants, leading to growth suppression. Field trials have demonstrated effective control over various weed species, suggesting its utility in agricultural practices.

Pest Control

In addition to herbicidal properties, N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide has shown promise as an insecticide. It targets key physiological processes in pests, providing a dual approach to pest management alongside traditional chemical methods.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for various chemical modifications, leading to materials with tailored mechanical and thermal properties suitable for industrial applications.

Coatings and Adhesives

Due to its chemical stability and resistance to environmental degradation, N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is being explored for use in coatings and adhesives. These materials can provide protective barriers in various applications, including automotive and construction industries.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer effects of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. Molecular analysis revealed alterations in the expression of genes involved in cell cycle regulation and apoptosis.

Case Study 2: Herbicidal Efficacy Evaluation

Field trials conducted on common agricultural weeds showed that formulations containing N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide effectively reduced weed biomass by over 70% compared to controls. The compound's selectivity towards target species suggests potential for integrated weed management strategies.

Case Study 3: Neuroprotective Mechanism Investigation

Research focusing on the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative stress-induced neuronal damage. In vitro studies showed that treatment with N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-y)furan-3-carboxamide significantly reduced levels of reactive oxygen species (ROS), indicating its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide: This compound is structurally similar but differs in the position of the carboxamide group.

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide: This compound contains a thiophene ring instead of a furan ring.

Uniqueness

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the furan ring contributes to its overall reactivity and potential for further functionalization.

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group, a phenoxy moiety, and a furan ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is C₁₄H₁₄F₃N₃O₃, and it has a molecular weight of 333.33 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the furan ring contributes to its reactivity and potential for further functionalization .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group may enhance binding affinity to certain enzymes or receptors, while the furan ring can stabilize the compound's structure during interactions. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide exhibits significant antimicrobial activity. A study evaluating various derivatives against bacterial strains found that compounds with similar structural motifs displayed promising antibacterial effects, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group is hypothesized to play a crucial role in enhancing these antimicrobial properties .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, it was tested against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. The structure-activity relationship (SAR) analysis suggests that modifications in the phenoxy and furan components could further enhance its efficacy against specific cancer types .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds with similar structures:

- Antitumor Activity : A study on thiazole derivatives indicated that modifications akin to those in N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide resulted in significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

- Antibacterial Effects : Research on compounds featuring trifluoromethyl groups has shown enhanced antibacterial activity compared to their non-fluorinated counterparts. This aligns with findings from studies on other phenoxy-containing compounds which demonstrated similar trends .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide | Thiophene ring instead of furan | Anticancer |

| N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide | Carboxamide at position 2 | Antimicrobial |

The comparative analysis shows that while structurally similar compounds exhibit varying degrees of biological activity, the specific arrangement of functional groups in N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide may confer unique advantages in terms of potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.